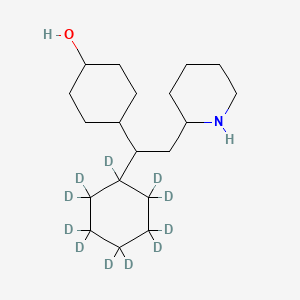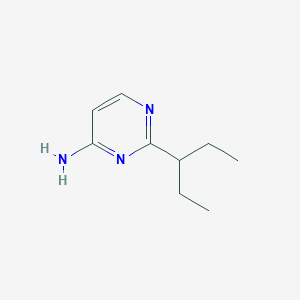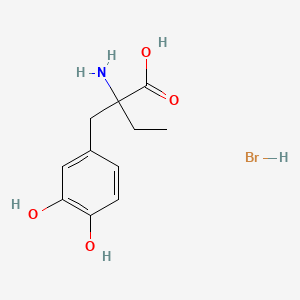
Tetrachloroguaiacol-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrachloroguaiacol-13C6 is a stable isotope-labeled compound with the molecular formula 13C6 C7H4Cl4O2 and a molecular weight of 267.873 g/mol . It is a derivative of tetrachloroguaiacol, where the carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
Tetrachloroguaiacol-13C6 can be synthesized through the chlorination of guaiacol, followed by isotopic labeling. The general synthetic route involves the following steps:
Chlorination of Guaiacol: Guaiacol is chlorinated using chlorine gas in the presence of a catalyst to produce tetrachloroguaiacol.
Isotopic Labeling: The tetrachloroguaiacol is then subjected to isotopic exchange reactions to replace the carbon atoms in the benzene ring with carbon-13 isotopes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle chlorine gas and ensure the efficient incorporation of carbon-13 isotopes. The reaction conditions are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
Tetrachloroguaiacol-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated guaiacol derivatives.
Substitution: Various substituted guaiacol compounds depending on the nucleophile used.
科学研究应用
Tetrachloroguaiacol-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the fate of chlorinated compounds in the environment.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of chlorinated compounds in the body.
作用机制
Tetrachloroguaiacol-13C6 exerts its effects through various mechanisms:
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism.
Enzyme Inhibition: It inhibits enzymes involved in xenobiotic metabolism, such as glutathione S-transferase and guaiacol peroxidase.
Dechlorination: It undergoes dechlorination through nucleophilic substitution, where chlorine atoms are replaced by other nucleophiles.
相似化合物的比较
Tetrachloroguaiacol-13C6 is compared with other chlorinated guaiacols:
4,5,6-Trichloroguaiacol: Similar in structure but with one less chlorine atom. It exhibits similar oxidative and substitution reactions but with different reactivity.
4,6-Dichloroguaiacol: Contains two chlorine atoms and is less reactive compared to this compound.
This compound is unique due to its isotopic labeling, which allows for precise tracing and analysis in various scientific studies.
属性
分子式 |
C7H4Cl4O2 |
|---|---|
分子量 |
267.9 g/mol |
IUPAC 名称 |
3,4,5,6-tetrachloro-2-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C7H4Cl4O2/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h12H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 |
InChI 键 |
YZZVKLJKDFFSFL-WBJZHHNVSA-N |
手性 SMILES |
CO[13C]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O |
规范 SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



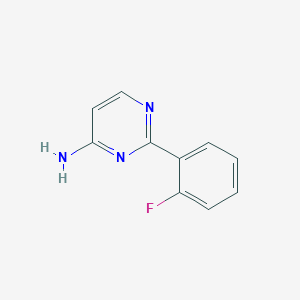
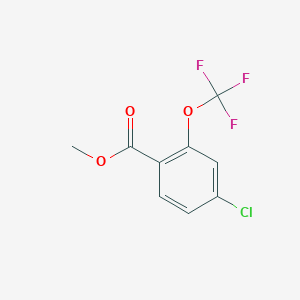
![3,5-Dimethyl 2-[(2-Azidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-Pyridinedicarboxylic Acid Ester](/img/structure/B13441511.png)
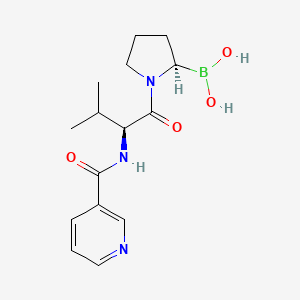
![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)
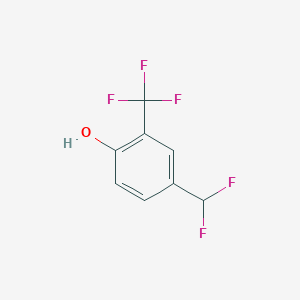
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
